

comparative analysis of N6,N6-Dimethyl-xylo-adenosine and parent adenosine

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

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Comparative Analysis: N6,N6-Dimethyl-xylo-adenosine vs. Parent Adenosine

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, quantitative experimental data from head-to-head comparative studies of **N6,N6-Dimethyl-xylo-adenosine** and its parent adenosine are not readily available in the public scientific literature. This guide, therefore, provides a qualitative comparison based on the structural differences between the two molecules and extrapolates potential functional implications from existing knowledge of adenosine analogs. The experimental protocols provided are representative examples of methodologies that could be employed for such a comparative analysis.

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes by acting as a signaling molecule and a precursor for nucleic acid synthesis. Its functions are mediated primarily through four G protein-coupled receptors: A1, A2A, A2B, and A3. The therapeutic potential of targeting the adenosine system has led to the development of a wide array of adenosine analogs. Among these is **N6,N6-Dimethyl-xylo-adenosine**, a synthetic derivative characterized by two key modifications to the parent adenosine structure: dimethylation at the N6 position of the adenine base and the replacement of the ribose sugar with xylose.

This guide provides a comparative overview of **N6,N6-Dimethyl-xylo-adenosine** and adenosine, focusing on their structural distinctions and the potential consequences for their biochemical and pharmacological profiles.

Structural and Physicochemical Properties

The fundamental differences in the chemical structures of adenosine and **N6,N6-Dimethyl-xylo-adenosine** are expected to influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Property	Parent Adenosine	N6,N6-Dimethyl-xylo-adenosine
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₄	C ₁₂ H ₁₇ N ₅ O ₄
Molecular Weight	267.24 g/mol	295.29 g/mol
Key Structural Features	- Unsubstituted N6-amino group- Ribose sugar moiety	- N6,N6-dimethylamino group- Xylose sugar moiety
Predicted Solubility	Generally soluble in water and DMSO.	Predicted to have good solubility in DMSO.[1]

Comparative Biological and Pharmacological Profile

While direct comparative data is lacking, the structural modifications in **N6,N6-Dimethyl-xylo-adenosine** suggest potential alterations in its interaction with biological targets compared to adenosine.

Receptor Binding and Activity

The N6 position of adenosine is a critical determinant of its affinity and selectivity for adenosine receptors. Substitution at this position can significantly alter the pharmacological profile. The presence of two methyl groups at the N6 position in **N6,N6-Dimethyl-xylo-adenosine** likely modifies its binding affinity and efficacy at the various adenosine receptor subtypes. Generally, N6-substituted adenosines can exhibit a range of activities from full agonism to antagonism.[2] **N6,N6-Dimethyl-xylo-adenosine** is described as an adenosine receptor agonist, suggesting it activates these receptors to elicit cellular responses.[3]

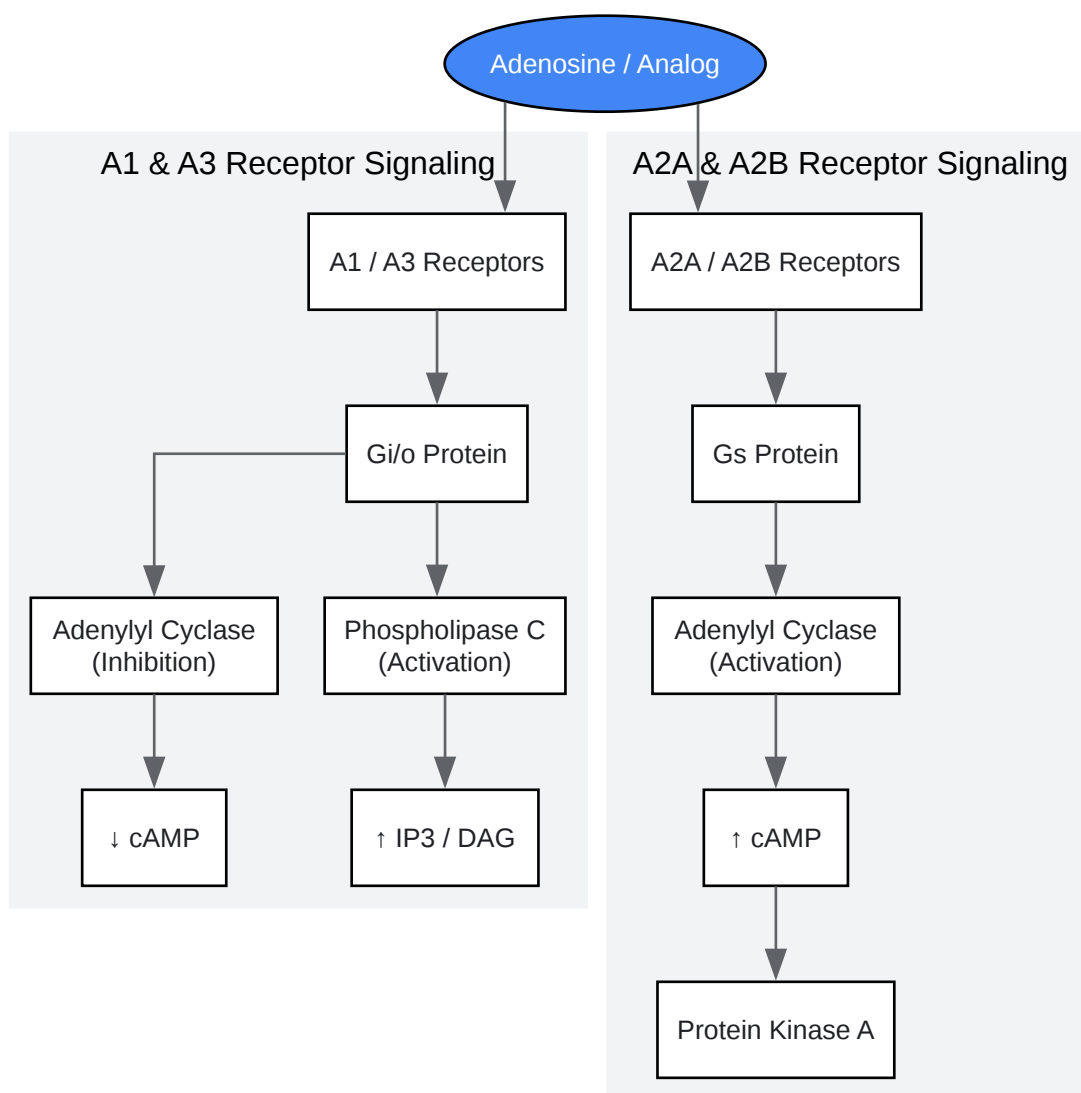
The replacement of ribose with xylose introduces a stereochemical change in the sugar moiety. This alteration can affect the molecule's conformation and its interaction with the binding pockets of receptors and enzymes, potentially influencing its affinity and metabolic stability.[4]

Cellular Effects

Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.[2] **N6,N6-Dimethyl-xylo-adenosine** is also categorized as a nucleoside antimetabolite/analog, suggesting it may interfere with nucleic acid synthesis or other metabolic pathways, which is a common mechanism for anticancer and antiviral agents.[1]

Adenosine Signaling Pathways

Adenosine exerts its effects by activating A1, A2A, A2B, and A3 receptors, which are coupled to different G proteins and downstream signaling cascades.



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Caption: General signaling pathways of adenosine receptors.

Experimental Protocols

To quantitatively compare **N6,N6-Dimethyl-xylo-adenosine** and adenosine, a series of in vitro and cell-based assays would be necessary. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of these compounds for a specific adenosine receptor subtype.

Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (K_i) of **N6,N6-Dimethyl-xylo-adenosine** and adenosine for a specific human adenosine receptor subtype (e.g., A1) expressed in a cell line.

Materials:

- Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1AR).
- Radioligand specific for the A1 receptor (e.g., [^3H]DPCPX, an A1 antagonist).
- Unlabeled ligands: **N6,N6-Dimethyl-xylo-adenosine**, adenosine, and a known high-affinity A1 agonist/antagonist for determining non-specific binding (e.g., R-PIA or DPCPX).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2 and 1 mM EDTA).
- Scintillation vials and scintillation cocktail.
- Glass fiber filters (e.g., GF/B).
- Filtration apparatus.
- Scintillation counter.

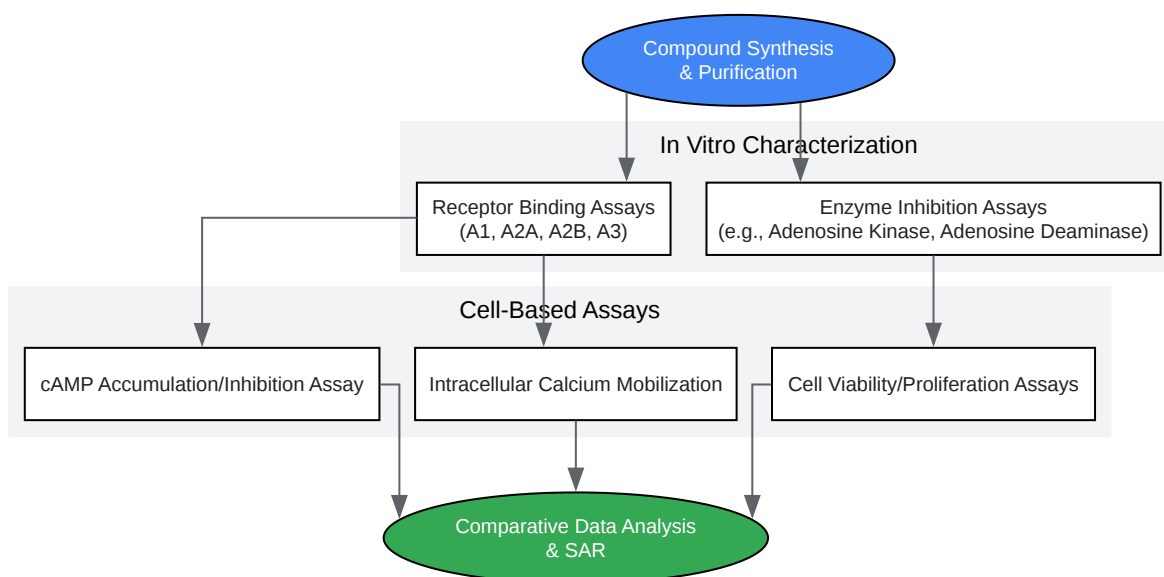
Procedure:

- Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
 - Assay buffer.
 - Increasing concentrations of the unlabeled competitor ligand (**N6,N6-Dimethyl-xylo-adenosine** or adenosine).

- A fixed concentration of the radioligand (e.g., a concentration close to its K_d value).
- Membrane preparation (a consistent amount of protein per well).
- For total binding, omit the competitor ligand.
- For non-specific binding, add a high concentration of a known unlabeled ligand.
- Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters under vacuum.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC_{50} value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow

A systematic approach is required to comprehensively compare the biological activities of **N6,N6-Dimethyl-xylo-adenosine** and adenosine.



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Caption: Conceptual workflow for the comparative analysis.

Conclusion

N6,N6-Dimethyl-xylo-adenosine represents a structurally distinct analog of adenosine with potential for altered pharmacological properties. The dimethylation at the N6 position and the substitution of ribose with xylose are significant modifications that are likely to impact its interaction with adenosine receptors and metabolic enzymes. While the current literature points to its general classification as an adenosine analog and receptor agonist, a detailed, quantitative comparison with the parent adenosine molecule is necessary to fully elucidate its pharmacological profile. The experimental approaches outlined in this guide provide a framework for conducting such a comparative analysis, which would be invaluable for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

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